4-Cyanopyridine-2-carboxylic acid
Overview
Description
4-Cyanopyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-Cyanopyridine-2-carboxylic acid is nitrilases . Nitrilases are enzymes that catalyze the hydrolysis of nitrile compounds, yielding a carboxylic acid . They are widespread in nature and are both important components of metabolic pathways and a response to environmental factors such as natural or manmade nitriles .
Mode of Action
This compound interacts with its targets, the nitrilases, through a process known as hydrolysis . This process involves the breakdown of a compound due to reaction with water, leading to the formation of a carboxylic acid .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of nitriles to carboxylic acids . This conversion is a crucial part of various metabolic functions in organisms . The downstream effects of this pathway include the generation of important hormones and formation of signaling molecules .
Result of Action
The molecular and cellular effects of this compound’s action involve the transformation of nitrile compounds into carboxylic acids . This transformation is facilitated by the nitrilase enzymes, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitriles in the environment can induce the expression of nitrilases, thereby affecting the action of this compound . .
Biochemical Analysis
Biochemical Properties
4-Cyanopyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the hydrolysis of nitriles. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia. The interaction between this compound and nitrilases involves the binding of the cyano group to the active site of the enzyme, leading to the formation of an intermediate that is subsequently hydrolyzed to produce the carboxylic acid .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as nitrilases, and inhibits or activates their activity. This binding interaction involves the formation of a covalent bond between the cyano group of this compound and the catalytic residues of the enzyme. This interaction leads to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant harm. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the hydrolysis of nitriles. It interacts with enzymes such as nitrilases, which catalyze the conversion of nitriles to carboxylic acids and ammonia. This interaction affects the metabolic flux and levels of metabolites within the cell, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing biochemical pathways and cellular processes .
Properties
IUPAC Name |
4-cyanopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZSIGRFONKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639996 | |
Record name | 4-Cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640296-19-1 | |
Record name | 4-Cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyanopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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